tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate” is a chemical compound with the empirical formula C14H15NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 245.27 . The SMILES string representation of the molecule is O=C(OC©©C)N(C1=C2C=CC=C1)C=C2C=O .Physical And Chemical Properties Analysis
“this compound” is a white to light yellow powder to crystal .Scientific Research Applications
Synthetic Building Blocks
Tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate can be a valuable synthetic intermediate in the production of complex organic molecules. Its functional groups (i.e., nitro, formyl, and tert-butyl ester) offer multiple points of reactivity for further transformations, such as reduction, condensation, and cyclization reactions. For example, tert-butylamides, which share a functional group similarity, are used in multicomponent reactions to generate useful building blocks for further synthetic elaboration, showcasing the versatility of such compounds in organic synthesis (Le, Fan, & Ganem, 2011).
Radical Transformations
The presence of a nitro group makes this compound a candidate for radical transformations. Compounds containing nitro groups are often involved in radical reactions, which can lead to the formation of new C-C or C-N bonds. Such reactions are fundamental in constructing nitrogen-containing heterocycles, a common structural motif in many pharmaceuticals. The metal-free nitrative cyclization of N-aryl imines using tert-butyl nitrite, resulting in 3-nitroindoles, illustrates the potential for this compound to undergo similar radical-based cyclizations to access novel organic frameworks (Deng et al., 2015).
Oxidative Transformations
The functional groups in this compound can undergo oxidative transformations, leading to the synthesis of a variety of heterocyclic compounds. For instance, the oxidative dearomatization/spirocyclization of indole-2-carboxamides, facilitated by tert-butyl hydroperoxide (TBHP), provides an efficient route to spiro-pseudoindoxyls. This process demonstrates the compound's role in facilitating oxidative transformations that can be pivotal in synthesizing complex heterocyclic structures (Kong et al., 2016).
Protection and Deprotection Strategies
The tert-butyl group in this compound can serve as a protective group for carboxylic acids, allowing selective reactions to occur at other functional sites. After the desired transformations, the protecting group can be removed under mild conditions, a strategy that enhances synthetic flexibility and efficiency in multistep organic syntheses. The use of tert-butyl-based protecting groups in fluorous synthesis emphasizes the strategic role of such moieties in facilitating clean, phase-separable reactions (Pardo et al., 2001).
Future Directions
The future directions for “tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate” and similar compounds could involve the development of efficient and green methods for the synthesis of 3-nitroindole . This is due to the importance of 3-nitroindole as an intermediate in the synthesis of organic molecules with biological activity .
properties
IUPAC Name |
tert-butyl 3-formyl-5-nitroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAPQUBCFFZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654320 | |
Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-06-7 | |
Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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